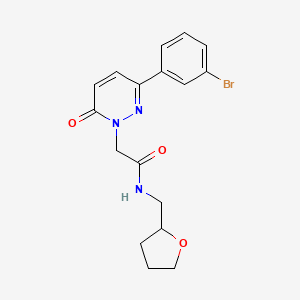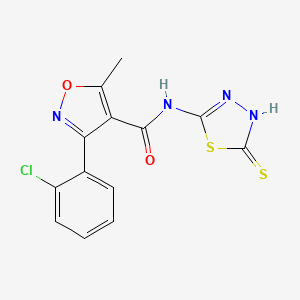
5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antileukemic Activity
The synthesis and evaluation of derivatives related to pyrrolidine compounds have been investigated for antileukemic activity. For instance, derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate demonstrated good antileukemic activity comparable with mitomycin, highlighting the potential of pyrrolidine derivatives in cancer research (Ladurée et al., 1989).
Enantioselectivity in Synthesis
Research on the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of specific compounds indicates the significance of structural variations in achieving desired enantioselective reactions, which is relevant for the synthesis of chiral molecules (Sobolev et al., 2002).
Reversible Blocking of Amino Groups
The reversible blocking of amino groups with citraconic anhydride (and related anhydrides) is an essential technique in peptide synthesis, which could suggest applications of pyrrolidine derivatives in modifying peptides or proteins (Dixon & Perham, 1968).
Coordination Chemistry and Material Science
- Metal-Organic Frameworks (MOFs): Research on the coexistence of water dimer and hexamer clusters in 3D metal-organic framework structures indicates the potential of pyridine carboxylic acids in constructing MOFs, which could imply the utility of similar structures in gas storage, separation, or catalysis (Ghosh & Bharadwaj, 2003).
Eigenschaften
IUPAC Name |
5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(4-8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBNRIIUTPHMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Oxo-2-{[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2607375.png)
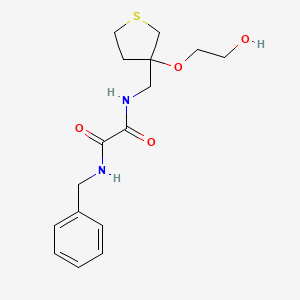
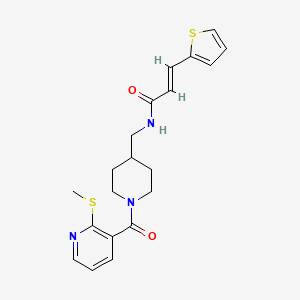
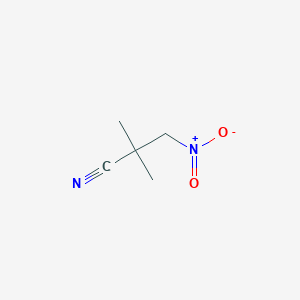

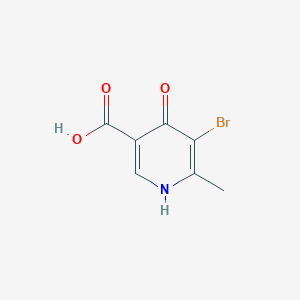

![N-(5-chloro-2-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2607383.png)

![1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607388.png)
![3-(3-chloro-4-methylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2607389.png)
![3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2607391.png)
